molecular formula C18H20ClN5O2 B2475956 1-(4-chlorobenzyl)-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 840513-34-0

1-(4-chlorobenzyl)-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2475956
M. Wt: 373.84
InChI Key: WYEBVMZZGRCMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as CPDD, is a potent inhibitor of cyclic AMP phosphodiesterase (PDE). CPDD has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and central nervous system disorders.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on the synthesis of fused purine-2,6-diones has led to the development of new ring systems, such as thiadiazepino-[3,2-f]-purines, with potential applications in various fields of chemistry and pharmacology (Hesek & Rybár, 1994).

  • The study of 8-aminoalkyl derivatives of purine-2,6-dione has shown the synthesis of compounds with potential psychotropic activity, expanding the scope of purine derivatives in medicinal chemistry (Chłoń-Rzepa et al., 2013).

Pharmacological Potential

  • Synthesis of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives highlights the potential for creating new pharmacologically active compounds (Gobouri, 2020).

  • Investigations into novel fused triazolo[4',5':3,4] pyrrolo[2,1-f]purines have shown significant anti-proliferative activity against human cancer cell lines, indicating their potential as anticancer agents (Sucharitha et al., 2021).

Molecular Interactions and Crystal Structures

  • Studies on charge-separated modified nucleobases have provided insights into π-interactions and hydrogen bonding, which are crucial for understanding molecular interactions in biological systems (Schmidt et al., 1999).

  • Analysis of the crystal structures of purine derivatives, like the one mentioned, can yield valuable information regarding molecular packing, intermolecular interactions, and their implications in various scientific fields (Marulasiddaiah et al., 2011).

  • Quantitative studies on intermolecular interactions in purine derivatives, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, provide insights into the design of new materials based on molecular interaction dynamics (Shukla et al., 2020).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-21-14-15(20-17(21)23-9-3-4-10-23)22(2)18(26)24(16(14)25)11-12-5-7-13(19)8-6-12/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEBVMZZGRCMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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